molecular formula C23H24N6 B11233027 N-(3,4-dimethylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(3,4-dimethylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11233027
M. Wt: 384.5 g/mol
InChI Key: SBOHOVSJLYRXGM-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and various substituents that contribute to its unique properties.

Preparation Methods

The synthesis of N-(3,4-dimethylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps. One common method includes the following steps :

    Hydrolysis of Ethyl 5-amino-1H-pyrazole-4-carboxylates: This step involves the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates to obtain the corresponding carboxylic acids.

    Cyclization: The carboxylic acids are then cyclized to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones.

    Treatment with Substituted Anilines: The oxazinones are treated with substituted anilines to yield the final pyrazolo[3,4-d]pyrimidin-4-one derivatives.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity .

Chemical Reactions Analysis

N-(3,4-dimethylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including :

    Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one substituent is replaced by another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-(3,4-dimethylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as :

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C23H24N6

Molecular Weight

384.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1-phenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C23H24N6/c1-16-10-11-18(14-17(16)2)25-21-20-15-24-29(19-8-4-3-5-9-19)22(20)27-23(26-21)28-12-6-7-13-28/h3-5,8-11,14-15H,6-7,12-13H2,1-2H3,(H,25,26,27)

InChI Key

SBOHOVSJLYRXGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCC4)C5=CC=CC=C5)C

Origin of Product

United States

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